molecular formula C6H11ClO3 B2979628 2-Propoxyethyl chloroformate CAS No. 90512-12-2

2-Propoxyethyl chloroformate

Cat. No.: B2979628
CAS No.: 90512-12-2
M. Wt: 166.6
InChI Key: JLFKSIGEAIQWKD-UHFFFAOYSA-N
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Description

Contextualization within Alkyl Chloroformate Chemistry

Alkyl chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl, making them esters of chloroformic acid. wikipedia.org They are synthesized typically through the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). smolecule.comnih.gov This process yields a highly reactive acyl chloride functionality, which is the cornerstone of chloroformate chemistry. noaa.gov

The primary role of alkyl chloroformates in organic synthesis is to act as electrophilic reagents. Their reactivity is similar to that of other acyl chlorides, allowing them to participate in nucleophilic substitution reactions with a wide range of nucleophiles. wikipedia.org Common reactions include:

Formation of Carbamates: Reaction with primary or secondary amines yields carbamates, a functional group of immense importance in medicinal chemistry and for creating amine protecting groups. wikipedia.org

Formation of Carbonate Esters: Reaction with alcohols produces carbonate esters. wikipedia.org

Formation of Mixed Anhydrides: Reaction with carboxylic acids results in the formation of mixed carboxylic-carbonic anhydrides. wikipedia.orgresearchgate.net

2-Propoxyethyl chloroformate fits within this class as a primary alkyl chloroformate. The stability of alkyl chloroformates is influenced by the nature of the alkyl group, with primary alkyls like the 2-propoxyethyl group generally showing good stability. nih.gov Like its counterparts, it readily hydrolyzes in the presence of water to release 2-propoxyethanol (B165432), carbon dioxide, and hydrogen chloride. nih.gov This reactivity underscores its utility as a chemical intermediate designed for controlled reactions in anhydrous environments.

Significance of the 2-Propoxyethyl Moiety in Organic Synthesis

The 2-propoxyethyl portion of the molecule is what distinguishes it from simpler alkyl chloroformates like methyl or ethyl chloroformate. This moiety introduces a flexible ether linkage and a propyl group, which can influence the physicochemical properties of the resulting derivative, such as solubility, lipophilicity, and steric profile.

One of the key applications of this structural feature is in the realm of protecting groups. In complex organic synthesis, a protecting group is temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are modified. organic-chemistry.org The 2-propoxyethoxycarbonyl group, installed by this compound, can serve this purpose for amines and alcohols. The ether linkage within the 2-propoxyethyl group can alter the cleavage conditions required for deprotection compared to simple alkyl-based protecting groups, potentially offering a degree of orthogonality in a synthetic strategy.

Furthermore, the 2-propoxyethyl group is found in other chemical contexts, such as in the herbicide pretilachlor, where 2-propoxyethyl chloride is a key raw material. google.com This indicates the industrial relevance of the 2-propoxyethyl structural unit in creating molecules with specific biological activities. While direct research on this compound as a prodrug linker is limited, the modification of drug molecules with moieties like 2-propoxyethyl is a known strategy to enhance properties like membrane permeability. vulcanchem.com

Research Trajectories and Emerging Applications

Current research involving this compound is centered on its role as a specialized synthetic building block. While not as universally employed as reagents like benzyl (B1604629) chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), its unique structure makes it a valuable tool for specific applications.

Emerging applications are likely to leverage the specific properties conferred by the 2-propoxyethyl group. Potential research directions include:

Medicinal Chemistry: Its use in creating carbamate (B1207046) or carbonate linkages in novel drug candidates where the 2-propoxyethyl group can fine-tune the compound's pharmacokinetic profile.

Polymer Science: As a monomer or functionalizing agent to create polymers with tailored flexibility and solubility, potentially for biomedical applications like drug delivery systems or specialized coatings. ontosight.ai

Analytical Chemistry: Alkyl chloroformates are widely used as derivatizing agents in gas chromatography (GC) to enhance the volatility of polar analytes like amino acids and carboxylic acids. wikipedia.orgresearchgate.net this compound could be explored for creating specific derivatives with optimal chromatographic properties for complex sample matrices. researchgate.netresearchgate.net

The synthesis of this compound itself typically involves the reaction of 2-propoxyethanol with phosgene or a safer equivalent like triphosgene, often catalyzed by a tertiary amine or an amide like dimethylformamide (DMF). smolecule.com The continued development of safer and more efficient synthetic methods for chloroformates will likely increase the accessibility and application of more specialized reagents like this compound in diverse research fields.

Properties

IUPAC Name

2-propoxyethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFKSIGEAIQWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Solvolytic Behavior of Alkyl Chloroformates

The solvolysis of chloroformate esters (ROCOCl) has been a subject of extensive mechanistic study, providing deep insight into nucleophilic substitution at an acyl carbon. These reactions are sensitive to both the structure of the alkyl group (R) and the properties of the solvent. researchgate.netmdpi.com Because of their moderate reactivity, chloroformates serve as excellent models for investigating reaction mechanisms that can range from fully associative to dissociative pathways. researchgate.net

Kinetic studies of alkyl chloroformates are typically conducted across a wide range of pure and mixed hydroxylic solvents, such as water, alcohols, and aqueous organic mixtures. The specific rates of solvolysis (k) are determined, often at a constant temperature, to quantify the influence of the solvent on reaction velocity. nih.gov For many chloroformates, these studies reveal that the reaction mechanism is not uniform across all solvents, but rather a competition between two or more pathways. mdpi.com

The extended Grunwald-Winstein equation is a powerful tool used to analyze these kinetic data:

log(k/k₀) = lNT + mYCl

In this linear free energy relationship, k₀ is the rate of solvolysis in the reference solvent (80% ethanol (B145695)/20% water), NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter. The sensitivities to these parameters, l (for bond making) and m (for bond breaking), provide a quantitative measure of the reaction's mechanistic nature. nih.gov

The composition of the solvent has a profound impact on both the rate and the mechanism of chloroformate solvolysis.

In highly nucleophilic and modestly ionizing solvents (e.g., methanol (B129727), ethanol, aqueous ethanol, aqueous acetone), the reaction rate is strongly dependent on the solvent nucleophilicity (NT). This is reflected in a large l value, suggesting that the direct displacement of the chloride by a solvent molecule is a key part of the rate-determining step. mdpi.com

In highly ionizing and poorly nucleophilic solvents (e.g., aqueous 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), the reaction rate becomes more sensitive to the solvent's ionizing power (YCl), indicated by a higher m value. In these environments, the C-Cl bond is more likely to cleave heterolytically, forming an acylium ion intermediate. mdpi.com

For ethyl chloroformate, a primary alkyl chloroformate structurally similar to 2-propoxyethyl chloroformate, analysis using the Grunwald-Winstein equation shows a clear division in behavior. In most common solvents, it reacts via a pathway highly sensitive to solvent nucleophilicity, whereas in strongly ionizing fluoroalcohols, the mechanism shifts to one more dependent on ionizing power. mdpi.com

Kinetic and solvent effect studies have revealed two primary competing mechanisms for the solvolysis of alkyl chloroformates:

Addition-Elimination (A-E) Mechanism : This is a bimolecular, stepwise pathway that is dominant for primary and aryl chloroformates in most solvents. mdpi.com The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a solvent molecule on the carbonyl carbon. The subsequent elimination of the chloride ion is fast. High l values (typically > 1.5) and moderate m values (~0.5) are characteristic of this mechanism, where the addition step is rate-determining. nih.gov Given that this compound is a primary chloroformate, it is expected to react predominantly via this addition-elimination pathway in common hydroxylic solvents.

Ionization (SN1-type) Mechanism : This unimolecular pathway becomes significant for secondary and tertiary chloroformates, and also for primary chloroformates in solvents of high ionizing power and low nucleophilicity. mdpi.comnih.gov The rate-determining step is the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion intermediate (RO-C=O)⁺, which is then rapidly captured by the solvent. This mechanism is characterized by lower l values and higher m values. mdpi.com

The ratio of sensitivities, l/m, is often used to distinguish between these pathways. A high l/m ratio is indicative of an associative or addition-elimination mechanism, while a lower ratio points towards a dissociative or ionization mechanism. koreascience.kr

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates at 25.0 °C
ChloroformatePredominant Mechanisml Valuem Valuel/m RatioReference
Phenyl ChloroformateAddition-Elimination1.660.562.96 nih.gov
Ethyl ChloroformateAddition-Elimination1.560.552.84 mdpi.com
Ethyl Chloroformate (in highly ionizing solvents)Ionization0.690.820.84 mdpi.com

Hydrolysis Pathways and Products of this compound

The reaction results in the formation of a monoalkyl carbonate intermediate, which is unstable and rapidly decomposes to yield the corresponding alcohol, carbon dioxide, and hydrochloric acid.

For this compound, the hydrolysis reaction is as follows:

CH₃CH₂CH₂OCH₂CH₂OC(O)Cl + H₂O → [CH₃CH₂CH₂OCH₂CH₂OC(O)OH] + HCl

[CH₃CH₂CH₂OCH₂CH₂OC(O)OH] → CH₃CH₂CH₂OCH₂CH₂OH + CO₂

The final products are 2-propoxyethanol (B165432), carbon dioxide, and hydrochloric acid. The rate of this hydrolysis is expected to be fastest in water and to decrease as the proportion of a less polar organic co-solvent (like dioxane) increases.

Reactivity in Nucleophilic Acyl Substitution Reactions

This compound, like other chloroformates, is a versatile reagent for introducing the 2-propoxyethoxycarbonyl group onto various nucleophiles. Its reactivity is similar to that of acyl chlorides. wikipedia.org These reactions are fundamental in organic synthesis.

Reaction with Amines : Chloroformates react readily with primary and secondary amines to form stable carbamates. This is one of the most common applications of chloroformates. wikipedia.org RO-C(O)Cl + R'₂NH → RO-C(O)NR'₂ + HCl

Reaction with Alcohols : In the presence of a base (like pyridine) to neutralize the HCl byproduct, chloroformates react with alcohols to form carbonate esters. wikipedia.org RO-C(O)Cl + R'OH → RO-C(O)OR' + HCl

Reaction with Carboxylic Acids : Chloroformates can react with carboxylates to form mixed carbonic-carboxylic anhydrides. wikipedia.org RO-C(O)Cl + R'COOH → RO-C(O)O-C(O)R' + HCl

Structural Effects on Chloroformate Reactivity

The structure of the alkyl group (R) in a chloroformate ester (ROCOCl) significantly influences its reactivity and the preferred reaction mechanism.

Electronic Effects : Electron-donating groups on R tend to stabilize the developing positive charge on the carbonyl carbon in an ionization (SN1) pathway, thus favoring this mechanism. Conversely, electron-withdrawing groups destabilize the acylium ion and favor the bimolecular addition-elimination pathway.

Steric Effects : Increasing steric bulk at the α-carbon of the alkyl group (e.g., moving from primary to secondary to tertiary) hinders the backside attack required for a bimolecular mechanism. This steric hindrance slows down the addition-elimination pathway and makes the ionization pathway more competitive. For example, the solvolysis of secondary chloroformates like isopropyl chloroformate shows a greater tendency to proceed via an ionization or decomposition pathway compared to primary chloroformates like ethyl chloroformate. nih.gov

This compound is a primary chloroformate. Its reactivity is expected to be similar to other straight-chain primary chloroformates such as n-propyl chloroformate or n-butyl chloroformate. The presence of the ether oxygen at the β-position is not expected to exert a strong electronic influence on the distant carbonyl center, and therefore, its solvolytic behavior should align closely with that of simple primary alkyl chloroformates, favoring the addition-elimination mechanism in the majority of solvent systems.

Derivatization Strategies in Advanced Analytical Chemistry

Application as Derivatizing Reagents for Chromatographic Analysis

Alkyl chloroformates, including 2-Propoxyethyl chloroformate, are effective derivatizing agents for preparing samples for chromatographic analysis. The primary goal of this derivatization is to convert polar, non-volatile analytes into less polar and more volatile derivatives, which exhibit improved chromatographic behavior. researchgate.net This is particularly important for gas chromatography (GC), where analytes must be thermally stable and volatile. nih.govspringernature.com The derivatization reactions are often rapid, occurring within seconds in aqueous media, which simplifies sample preparation. researchgate.net

The derivatization of polar analytes with this compound significantly enhances their separability in both gas and liquid chromatography.

Gas Chromatography (GC): Many biologically important molecules, such as amino acids, organic acids, and sterols, contain polar functional groups (-COOH, -OH, -NH2) that make them non-volatile. nih.gov Derivatization with an alkyl chloroformate masks these polar groups, increasing the volatility and thermal stability of the analytes, which is essential for GC analysis. mdpi.comresearchgate.net For example, the hydroxyl and carboxyl groups of gallic acid can be derivatized to form ethyl esters and ethoxycarbonyl derivatives, respectively, making the molecule suitable for GC-MS analysis. mdpi.com This process leads to excellent chromatographic resolution and high sensitivity. mdpi.com The resulting derivatives generally produce single, well-defined peaks with excellent separation properties. nih.gov

Liquid Chromatography (LC): In reversed-phase liquid chromatography (RP-LC), increasing the hydrophobicity of an analyte can lead to better retention and separation. researchgate.net Derivatization with alkyl chloroformates increases the non-polar character of the analytes. This enhanced hydrophobicity is beneficial for separation on common RP-LC columns like C8 or C18. researchgate.net While chloroformates are more commonly utilized for GC analysis, their ability to modify polarity makes them useful for LC as well, especially when dealing with complex matrices. researchgate.net

The combination of chromatography with mass spectrometry (MS) is a powerful tool for the identification and quantification of analytes. Derivatization with this compound produces derivatives that are highly compatible with MS detection. nih.gov

The derivatives are volatile and stable enough to pass through a GC system and into the mass spectrometer. nih.govspringernature.com In the mass spectrometer, these derivatives often yield well-defined mass spectra with diagnostic fragment ions that are suitable for identification and quantification. nih.gov For instance, the mass spectra of ethoxycarbonyl derivatives of resveratrol isomers show a distinct molecular ion peak and a prominent fragment ion corresponding to the loss of the ethoxycarbonyl radical, which is useful for structural confirmation. mdpi.com This predictable fragmentation is a key advantage in identifying unknown analytes in a complex sample. nih.gov The use of triple-quadrupole mass spectrometers in combination with these derivatives allows for highly sensitive and selective analysis. nih.govspringernature.com

Derivatization of Diverse Functional Groups in Complex Matrices

This compound is a versatile reagent capable of reacting with several key functional groups, making it suitable for the analysis of a wide range of compounds in complex biological and environmental samples. nih.govcore.ac.uk These reactions are typically rapid and can often be performed directly in aqueous samples, streamlining the sample preparation process. researchgate.netmdpi.com

Carboxylic acids are frequently targeted for derivatization due to their high polarity. Alkyl chloroformates react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. nih.govspringernature.com In the presence of an alcohol (like ethanol (B145695), which may be present in the sample or added), these unstable anhydrides are readily converted into stable esters. mdpi.com This two-step, one-pot reaction effectively converts polar carboxylic acids into their more volatile and less polar ester derivatives, which are ideal for GC analysis. mdpi.com This method has been successfully applied to the analysis of various organic and amino acids. nih.govspringernature.com

Compounds containing hydroxyl groups, such as phenols and sterols, can also be derivatized using this compound. nih.govmdpi.com The reaction targets the active hydrogen of the hydroxyl group, converting it into a mixed carbonate. nih.gov This process, known as acylation, requires anhydrous conditions for efficient conversion of certain hydroxyl groups, like those in sterols. nih.gov For phenolic hydroxyl groups, the derivatization, or ethoxycarbonylation, can proceed quantitatively in an alkaline aqueous environment, often with pyridine (B92270) used as a catalyst. mdpi.commdpi.com This strategy has been successfully used for the GC-MS analysis of compounds like resveratrol in wine and various sterols and tocopherols in biological fluids. nih.govmdpi.com

Primary and secondary amines react readily with alkyl chloroformates to form stable carbamates. organic-chemistry.orgorganic-chemistry.org This reaction is a cornerstone of using these reagents for the derivatization of a vast array of amine-containing compounds, including amino acids and pharmaceuticals. core.ac.uk The reaction is rapid and can be performed in buffered aqueous media. researchgate.net The formation of a carbamate (B1207046) derivative masks the polar N-H group, significantly reducing the polarity of the parent molecule and making it amenable to chromatographic analysis. researchgate.net This approach is widely used in metabolomics to analyze amino acids and other metabolites containing amino groups. core.ac.ukuky.edu

Interactive Data Tables

Table 1: Derivatization of Functional Groups with this compound

Functional GroupAnalyte Class ExampleDerivative Formed
Carboxylic Acid (-COOH)Organic Acids, Amino Acids2-Propoxyethyl ester
Hydroxyl (-OH)Phenols, Sterols, Alcohols2-Propoxyethyl carbonate
Primary Amine (-NH₂)Amino Acids, Biogenic Amines2-Propoxyethyl carbamate
Secondary Amine (-NHR)Amino Acids (e.g., Proline)2-Propoxyethyl carbamate

Table 2: Summary of Chromatographic Enhancements

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Analyte Polarity DecreasedDecreased
Analyte Volatility IncreasedNot directly applicable
Analyte Hydrophobicity IncreasedIncreased
Effect on Separation Improved peak shape and resolutionImproved retention in RP-LC
Typical Analytes Amino acids, fatty acids, sterolsPolar drugs, metabolites

Methodologies for Chiral Analysis and Enantiomeric Purity Determination

The resolution of enantiomers is a critical task in pharmaceutical development, biochemistry, and environmental analysis, as different enantiomers of a chiral molecule can exhibit markedly different biological activities. The separation of these mirror-image isomers often requires specialized analytical techniques. One powerful strategy involves chemical derivatization to convert the enantiomeric pair into diastereomers, which possess distinct physical properties and can be separated using standard chromatographic methods. wikipedia.orgwikipedia.orglibretexts.org

The fundamental principle of diastereomeric derivatization lies in reacting a racemic mixture of a chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orglibretexts.org This reaction creates a new pair of compounds that are diastereomers, not enantiomers. Unlike enantiomers, which have identical physical properties (e.g., boiling points, solubility, and chromatographic retention times on achiral stationary phases), diastereomers have different physical properties. libretexts.org This difference allows for their separation using conventional, achiral analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Alkyl chloroformates, such as this compound, are versatile achiral derivatizing agents that react readily with functional groups like amines, alcohols, and thiols. nih.gov In the context of chiral analysis, this compound can be employed in several ways. For instance, a racemic analyte containing a primary or secondary amine can be derivatized with this compound to form stable carbamate derivatives. While this specific reaction does not create diastereomers, it improves the chromatographic properties of the analyte, making it more amenable to separation on a chiral stationary phase.

A more direct application for forming diastereomers involves a multi-step approach. A racemic carboxylic acid, for example, can first be activated by this compound to form a mixed anhydride. This highly reactive intermediate can then be reacted with an enantiomerically pure chiral amine or alcohol to yield a pair of diastereomeric amides or esters. researchgate.net These resulting diastereomers can then be separated and quantified on a standard achiral column. After separation, the individual diastereomers can be hydrolyzed to release the pure enantiomers of the original analyte if recovery is desired. libretexts.org

Table 1: General Strategy for Diastereomeric Derivatization

Step Description Reactants Product Separable by Achiral Chromatography?
Activation A racemic carboxylic acid is activated with an alkyl chloroformate. Racemic Acid (R/S) + this compound Mixed Anhydride Intermediate No
Derivatization The activated intermediate reacts with a single enantiomer of a chiral amine. Mixed Anhydride + Chiral Amine (R') Diastereomeric Amides (R,R' and S,R') Yes

| Separation | The resulting diastereomers are separated using standard chromatography. | Mixture of Diastereomers | Separated Diastereomers | N/A |

The efficiency and reproducibility of a derivatization reaction are paramount for accurate chiral analysis. The reaction involving this compound, like other alkyl chloroformates, is influenced by several key parameters that must be optimized to ensure a complete and rapid reaction. A significant advantage of alkyl chloroformate derivatization is its compatibility with aqueous media, which simplifies sample preparation by eliminating the need for a complete drying step, a requirement for many silylating agents. mdpi.com

Optimization of the derivatization protocol typically involves a systematic evaluation of the following factors:

pH and Catalyst: The reaction is generally performed under alkaline conditions. A base, often pyridine, is used not only to neutralize the hydrochloric acid byproduct but also to catalyze the reaction. mdpi.com The amount of pyridine can significantly impact the reaction yield and speed. researchgate.net

Reagent Concentration: The molar ratio of this compound to the analyte must be optimized. An excess of the derivatizing agent is typically used to drive the reaction to completion, but an excessive amount can interfere with subsequent analysis.

Reaction Time and Temperature: Alkyl chloroformate reactions are known to be very rapid, often completing in under a minute at room temperature. Optimization studies confirm the ideal reaction time to ensure complete derivatization without causing degradation of the products. researchgate.net

Solvent System: The reaction can be performed in a biphasic system, where the analyte is in an aqueous phase and the this compound is in an immiscible organic solvent like hexane or dichloromethane. mdpi.commdpi.com This allows for simultaneous derivatization and extraction of the derivative into the organic layer, streamlining the workflow.

Response surface methodologies, such as the Box-Behnken design, are effective for systematically optimizing these multiple variables to achieve the maximum derivatization yield. mdpi.com

Table 2: Example Parameters for Optimization of Chloroformate Derivatization

Parameter Typical Range Explored Rationale
pH 7 - 11 The reaction requires alkaline conditions to proceed efficiently.
Catalyst (Pyridine) Volume 20 - 200 µL Pyridine acts as a catalyst and neutralizes HCl byproduct; optimal amount maximizes yield. researchgate.net
Reagent (Chloroformate) Volume 50 - 200 µL A sufficient excess is needed to drive the reaction to completion.
Reaction Time 10 - 120 seconds Chloroformate reactions are typically very fast; the goal is to find the minimum time for completion.

| Extraction Solvent | Hexane, Dichloromethane, Toluene | The solvent must efficiently extract the derivative from the aqueous phase without interfering with analysis. mdpi.com |

Quantitative Analytical Methodologies Utilizing this compound Derivatives

Once derivatized, analytes can be accurately quantified using modern analytical instrumentation, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization with this compound is particularly beneficial for GC-MS analysis because it converts polar, non-volatile compounds (like amino acids or phenolic acids) into more volatile and thermally stable ester or carbamate derivatives. mdpi.comnih.gov This transformation improves chromatographic peak shape, reduces tailing, and enhances separation efficiency.

For quantitative analysis, a validated method is essential. This typically involves the use of an internal standard—a compound with similar chemical properties to the analyte but which is not present in the sample—to correct for variations in sample preparation and instrument response. mdpi.com The method is validated by assessing several key parameters:

Linearity: A calibration curve is constructed by analyzing standards at various concentrations. The method is considered linear if the response is directly proportional to the concentration, typically indicated by a coefficient of determination (R²) greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. Alkyl chloroformate derivatization can lead to quantitation limits in the low picomole range. nih.gov

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value and is often assessed through spike-recovery experiments. Precision, or repeatability, measures the consistency of results from repeated analyses of the same sample, typically expressed as the relative standard deviation (RSD). nih.gov

The resulting this compound derivatives can be analyzed by MS in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative studies. researchgate.net

Table 3: Typical Validation Parameters for a Quantitative GC-MS Method Using Chloroformate Derivatization

Parameter Typical Acceptance Criteria Description
Linearity (R²) > 0.99 Measures the correlation between analyte concentration and instrument response. nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio > 3 The lowest concentration at which the analyte can be reliably detected. nih.gov
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10 The lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 15% Measures the repeatability of the measurement for the same sample.

| Accuracy (Recovery%) | 80 - 120% | Measures the agreement between the measured value and the true value, assessed via spiked samples. |


This compound: A Versatile Reagent in Synthesis and Materials Science

While detailed research focusing exclusively on this compound is limited in publicly accessible literature, its chemical structure—comprising a reactive chloroformate group and a flexible 2-propoxyethyl chain—positions it as a potentially valuable reagent in specialized applications of organic synthesis and polymer chemistry. The principles of chloroformate reactivity allow for a clear projection of its roles in these advanced fields.

Applications in Advanced Organic Synthesis and Materials Science

The utility of 2-propoxyethyl chloroformate is rooted in the high reactivity of the chloroformate functional group (-O-C(O)-Cl). This group readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbonate, carbamate (B1207046), and thiocarbonate linkages, respectively. The "2-propoxyethyl" portion of the molecule introduces specific steric and electronic properties, along with a flexible, moderately polar ether linkage that can influence the characteristics of the final product.

In the construction of complex organic molecules, chloroformates serve as efficient connectors and protecting groups. This compound can be employed to introduce a 2-propoxyethoxycarbonyl moiety onto a molecule. This group can act as a protecting group for alcohols or amines, which is stable under certain reaction conditions but can be removed when needed. The ether linkage within the propoxyethyl group may offer different solubility profiles and reactivity compared to simpler alkyl chloroformates, making it a specialized tool in a multi-step synthetic sequence.

The structure of this compound makes it a candidate for the synthesis and modification of polymers, where the propoxyethyl side chain can impart desirable properties such as increased flexibility, solubility, and biocompatibility.

Polycarbonates are a class of polymers linked by carbonate groups. While typically synthesized from phosgene (B1210022) or transesterification reactions, functionalized chloroformates offer a route to introduce specific side chains. Reacting this compound with diols would, in principle, yield polycarbonates featuring pendant propoxyethyl ether chains. These side chains could lower the glass transition temperature of the polymer, making it more flexible, and enhance its solubility in organic solvents. This approach allows for the precise tuning of polymer properties by incorporating functional groups directly into the monomer.

Biopolymers like cellulose (B213188) contain abundant hydroxyl (-OH) groups, which are prime targets for chemical modification. This compound can react with these hydroxyls to form cellulose-2-propoxyethyl carbonate derivatives. researchgate.netnih.gov This modification can dramatically alter the properties of the native cellulose, for instance, by disrupting its crystalline structure to render it soluble in common organic solvents. researchgate.net The introduction of the flexible ether-containing side chains could also impart thermoplastic properties to the otherwise rigid biopolymer, allowing it to be melt-processed. Research on similar compounds, such as phenyl chloroformate, has demonstrated the feasibility of synthesizing soluble, thermoplastic cellulose carbonate derivatives. researchgate.net

The primary function of any chloroformate is the formation of carbonate and carbamate linkages. chemicalbook.com this compound would react with an alcohol (R-OH) or an amine (R-NH2) in the presence of a non-nucleophilic base to yield a stable carbonate or carbamate, respectively. This reaction is fundamental in various synthetic contexts, from creating prodrugs where a bioactive molecule is linked via a cleavable carbonate, to linking molecular fragments in the synthesis of complex targets. The propoxyethyl group would be incorporated into the final structure, influencing its physical and biological properties.

General Reaction Scheme:

Carbonate Formation: R-OH + ClC(O)O(CH₂)₂O(CH₂)₂CH₃ → R-O-C(O)O(CH₂)₂O(CH₂)₂CH₃ + HCl

Carbamate Formation: R-NH₂ + ClC(O)O(CH₂)₂O(CH₂)₂CH₃ → R-NH-C(O)O(CH₂)₂O(CH₂)₂CH₃ + HCl

While information on analogues of this compound is not available, the principles of medicinal chemistry and materials science suggest that its structure could be systematically modified to fine-tune properties. By altering the length of the alkoxy group (e.g., substituting propoxy with ethoxy, butoxy, or more complex chains) or the linker between the ether and the chloroformate, a library of reagents could be developed. Each analogue would impart slightly different characteristics—such as hydrophobicity, steric bulk, or reactivity—to the target molecule or polymer. This strategy would allow for the rational design of materials or compounds with highly specific, pre-determined properties. For example, longer alkyl chains would increase hydrophobicity, while incorporating polyethylene (B3416737) glycol (PEG) chains could enhance water solubility.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic nature of 2-propoxyethyl chloroformate. Methods like Density Functional Theory (DFT) are commonly employed to predict molecular geometries and electronic properties.

Molecular Geometry: Calculations can determine the optimal geometry of the molecule by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For similar chloroformate esters, studies have shown that multiple conformers can exist, with their relative stability depending on intramolecular interactions. For instance, in related molecules like trichloromethyl chloroformate, a syn conformer is found to be significantly lower in energy than the anti conformer. Theoretical calculations for this compound would similarly explore the rotational possibilities around the C-O and C-C single bonds to identify the most stable conformers.

Electronic Properties: The electronic properties dictate the molecule's reactivity. Key properties calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic sites (positive potential, prone to nucleophilic attack) and nucleophilic sites (negative potential, prone to electrophilic attack). For a chloroformate, the carbonyl carbon is expected to be a significant electrophilic site.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, which contribute to its stability.

A typical computational approach for these calculations is summarized in the table below.

Parameter Typical Selection Purpose
Method DFT (e.g., B3LYP, M06-2X)To approximate the solution to the Schrödinger equation, balancing accuracy and computational cost.
Basis Set Pople-style (e.g., 6-311+G(d,p))A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy.
Solvent Model PCM, SMD (Continuum Models)To simulate the effect of a solvent on the molecule's properties.

This table is interactive. You can sort and filter the data.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) that connects reactants to products.

A key concept in reaction modeling is the transition state , which is the highest energy point along the reaction coordinate. Transition State Theory (TST) uses the properties of the reactants and the transition state to estimate the reaction rate constant. Computational methods are used to:

Locate Transition State Structures: Algorithms search the PES for saddle points, which correspond to transition states. A true transition state has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Map the Reaction Coordinate: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the desired reactants and products.

For chloroformates, a common reaction is solvolysis. Studies on similar compounds like propargyl chloroformate and phenyl chloroformate suggest a bimolecular process involving the formation of a tetrahedral intermediate. Computational modeling can differentiate between possible mechanisms, such as a concerted process versus a stepwise association-dissociation pathway, by comparing the activation barriers for each proposed route. A typical reaction profile shows the energy changes as reactants are converted to products through one or more transition states and intermediates.

Prediction of Spectroscopic Properties and Reactivity Trends

Computational methods can predict various spectroscopic properties, which aids in the identification and characterization of this compound.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. The accuracy of these predictions has become very high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C when using appropriate methods and considering conformational isomers. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for these calculations. The choice of functional, basis set, and solvent model is critical for achieving high accuracy. Machine learning models, trained on large datasets of experimental and calculated shifts, have also emerged as powerful prediction tools.

Vibrational (IR) Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). Comparing the simulated spectrum with an experimental one can confirm the molecule's structure and identify its characteristic functional groups. DFT calculations can produce simulated spectra that closely match experimental results for related compounds.

The table below illustrates the typical accuracy that can be achieved for NMR predictions based on studies of various small organic molecules.

Nucleus Computational Method Typical Mean Absolute Error (MAE)
¹HDFT (e.g., M06-2X/6-311+G(2d,p))< 0.21 ppm
¹³CDFT (e.g., MPW1PW91/6-311+G(2d,p))< 1.2 ppm
¹HMachine Learning (GNN)~0.08 - 0.28 ppm

This table is interactive. You can sort and filter the data.

Reactivity Trends: Theoretical calculations can predict reactivity trends by analyzing electronic properties. For instance, the calculated partial atomic charges from an MEP or NBO analysis can indicate the most likely sites for nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) can be correlated with the molecule's susceptibility to undergoing certain types of reactions.

Simulations of Solvent Effects on Reaction Kinetics

The solvent can have a profound impact on reaction rates, sometimes changing them by orders of magnitude. Computational simulations are crucial for understanding and predicting these solvent effects on the kinetics of reactions involving this compound.

The influence of the solvent is primarily due to the differential solvation of the reactants and the transition state.

If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase.

If the reactants are more stabilized than the transition state, the reaction rate will decrease.

Computational Models for Solvation:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the effects of solvent polarity. An increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state and decreases the rate of reactions where charge is diminished.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally expensive but allows for the modeling of specific interactions like hydrogen bonding, which can be critical.

Hybrid Models: These combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent.

For reactions of chloroformates, such as solvolysis, the mechanism can be highly dependent on the solvent's properties. The extended Grunwald-Winstein equation is an empirical model used to analyze these effects, correlating reaction rates with solvent ionizing power and nucleophilicity. Computational simulations provide a theoretical basis for these correlations by calculating the free energy of activation in different solvents, thereby explaining how solvent properties influence the reaction pathway and kinetics.

Future Research Directions

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of chloroformates relies on the reaction of an alcohol with phosgene (B1210022) or its safer, solid equivalent, triphosgene (B27547). kobe-u.ac.jpresearchgate.net These methods, while effective, involve highly toxic reagents, posing significant safety and environmental risks. kobe-u.ac.jpkobe-u.ac.jp Future research must prioritize the development of safer and more sustainable synthetic routes to 2-Propoxyethyl chloroformate.

A promising direction is the advancement of "photo-on-demand" synthesis. acs.org This innovative approach utilizes chloroform (B151607) as both a solvent and a phosgene precursor, generating the reactive species in situ through photochemical oxidation upon UV irradiation. researchgate.netorganic-chemistry.org This method obviates the need to handle and transport highly toxic phosgene gas, dramatically improving safety. kobe-u.ac.jp Research could focus on optimizing this process specifically for 2-propoxyethanol (B165432), aiming for a high-yield, continuous-flow system that minimizes waste and energy consumption. kobe-u.ac.jp Such a system would represent a significant leap towards a green and inherently safer production method for this compound and other related compounds.

Table 1: Comparison of Synthetic Pathways for Chloroformates

Feature Traditional Phosgene Method Triphosgene (BTC) Method Photo-on-Demand Method
Primary Reagent Phosgene (COCl₂) Bis(trichloromethyl)carbonate Chloroform (CHCl₃) and Oxygen
Safety Profile Highly toxic, gaseous reagent Solid, but releases toxic phosgene In situ generation of phosgene, reduced handling risk
Reaction Conditions Typically low temperatures (-10°C to 10°C) Often requires a base catalyst (e.g., pyridine) UV light irradiation, O₂ bubbling
Key Advantage High reactivity and yield Easier to handle than gaseous phosgene Significantly enhanced safety, potential for continuous flow

| Sustainability | Low, due to toxicity and hazardous precursors | Moderate, still derived from phosgene | High, uses common solvent as a precursor |

Exploration of Expanded Derivatization Capabilities for Emerging Analytes

Alkyl chloroformates are extensively used as derivatizing agents to enhance the volatility and chromatographic performance of polar analytes for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. benthamdirect.comwikipedia.org Reagents like methyl, ethyl, and propyl chloroformate have been successfully applied to a wide array of molecules, including amino acids, organic acids, and antiepileptic drugs. benthamdirect.comresearchgate.netnih.gov

Future research should explore the unique potential of this compound in this domain. The presence of the propoxyethyl group introduces distinct properties of polarity, flexibility, and mass compared to simple alkyl chains. These characteristics could be advantageous for the derivatization of new and challenging classes of analytes, such as:

Novel Biomarkers: Derivatization could improve the detection and quantification of emerging biomarkers in complex biological matrices like plasma or tissue extracts. nih.gov

Environmental Contaminants: Polar pollutants that are difficult to analyze directly could be effectively derivatized to enable sensitive detection.

Pharmaceutical Metabolites: The reagent could be used to create stable derivatives of complex drug metabolites for pharmacokinetic and metabolomic studies. core.ac.uknih.gov

Systematic studies are needed to compare the derivatization efficiency, reaction kinetics, and mass spectrometric fragmentation patterns of 2-propoxyethyl derivatives against those from established chloroformates. researchgate.net This could reveal superior performance for specific analyte classes, expanding the toolkit available to analytical chemists.

Investigation of Advanced Material Applications with Functionalized 2-Propoxyethyl Moieties

Chloroformates are fundamental building blocks for polymers such as polycarbonates and polyurethanes, formed through reactions with diols and diamines, respectively. wikipedia.orgmdpi.com The structure of the alcohol component of the chloroformate directly influences the properties of the resulting polymer.

The 2-propoxyethyl group is a compelling candidate for incorporation into novel materials. Its ether linkage can impart flexibility, while the propyl group influences hydrophobicity and solubility. Future research should focus on using this compound as a key reagent to synthesize new functional materials. This could involve:

Polymer Synthesis: Creating novel polycarbonates and polyurethanes where the 2-propoxyethyl moiety is a repeating unit. The resulting polymers could exhibit unique thermal properties, enhanced solubility in organic solvents, or altered mechanical characteristics (e.g., lower glass transition temperatures) compared to polymers made from simple alkyl diols.

Surface Modification: Grafting the 2-propoxyethyl group onto the surfaces of materials to tailor their properties. For instance, modifying silica (B1680970) nanoparticles or polymer membranes could alter their hydrophobicity, biocompatibility, or affinity for specific molecules, creating advanced materials for chromatography, drug delivery, or specialized coatings. researchgate.net

Investigations into how the 2-propoxyethyl group affects material properties like polymer chain packing, degradation profiles, and interactions with biological systems could open doors to new applications in biomedical devices, advanced coatings, and functional textiles.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

The reactivity of chloroformates is known to proceed through competing mechanisms, primarily bimolecular addition-elimination and unimolecular ionization pathways. mdpi.comnih.gov The dominant pathway is highly dependent on the chloroformate's structure and the solvent's nucleophilicity and ionizing power. nih.govnih.gov A thorough understanding of these mechanisms is crucial for controlling reaction outcomes and designing new synthetic applications.

Future research on this compound should employ a combination of advanced experimental and theoretical methods to elucidate its precise reaction mechanisms.

Kinetic Studies: Applying the extended Grunwald-Winstein equation to the solvolysis of this compound across a wide range of solvents would provide quantitative data on its sensitivity to solvent nucleophilicity and ionizing power, allowing for a detailed mechanistic interpretation. nih.gov

Advanced Spectroscopy: Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy could be used to monitor reaction progress and identify transient intermediates in real-time. mdpi.com Advanced nuclear magnetic resonance (NMR) methods can provide detailed structural information on products and byproducts, offering further mechanistic insights.

Computational Modeling: High-level computational chemistry, such as density functional theory (DFT), can be used to model the reaction pathways. These calculations can determine the structures and energies of reactants, transition states, and intermediates, providing a detailed, atom-level understanding of the reaction mechanism that complements experimental findings. mdpi.com

A deeper mechanistic understanding will not only satisfy fundamental scientific curiosity but also enable the rational design of optimized reaction conditions for synthesis and derivatization, maximizing yields and minimizing unwanted side reactions.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-propoxyethyl chloroformate, and what key reaction parameters must be controlled?

  • Methodology : The compound can be synthesized using bis(trichloromethyl) carbonate (triphosgene) as a phosgene substitute. The reaction typically involves reacting triphosgene with 2-propoxyethanol under controlled temperatures (0–5°C) in an inert solvent (e.g., dichloromethane). Excess triphosgene ensures complete conversion, and the reaction is monitored via TLC or GC-MS to avoid side products like carbonates. Proper stoichiometry and temperature control are critical to minimize hydrolysis and maximize yield .
  • Safety Note : Conduct reactions in a fume hood with inert gas purging due to the release of HCl gas.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Protocol :

  • Use impermeable gloves (butyl rubber), chemical-resistant lab coats, and safety goggles.
  • Employ local exhaust ventilation and avoid static discharge (risk of ignition).
  • In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation exposure, move to fresh air and administer oxygen if needed .
    • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced decomposition .

Q. How is this compound utilized in derivatization for analytical chemistry?

  • Application : It is widely used to derivatize amino acids, amines, and phenolic compounds for GC-MS or LC-MS analysis. The protocol involves reacting the compound with target analytes in alkaline aqueous solutions (pH 9–10) at room temperature for 15–30 minutes. Excess reagent is quenched with pyridine or methanol. This enhances volatility and detection sensitivity, particularly for polar metabolites .

Advanced Research Questions

Q. How can experimental design (DoE) optimize derivatization protocols using this compound?

  • Method : Apply factorial design to evaluate variables such as pH, reaction time, temperature, and reagent-to-analyte ratio. For example, a central composite design (CCD) can identify optimal conditions for derivatizing amino acids in biological matrices. Response surface methodology (RSM) helps balance derivatization efficiency and side reactions (e.g., hydrolysis). Validate models using ANOVA and confirm with spike-recovery experiments .
  • Case Study : A study on hydrothermal liquefaction aqueous phases achieved 95% derivatization efficiency by optimizing pH (9.5) and reaction time (20 min) via DoE .

Q. How should researchers address contradictions in toxicity data for chloroformates, such as conflicting LC50 values?

  • Analysis Framework :

Contextualize Study Conditions : Compare exposure durations, animal models (e.g., rat vs. mouse), and environmental factors (humidity, temperature). For instance, LC50 discrepancies in methyl chloroformate studies arose from differences in exposure chamber designs and animal sexes .

Mechanistic Insights : Evaluate hydrolysis rates (e.g., this compound decomposes faster in humid conditions, increasing acute toxicity) and metabolite profiles.

Weight of Evidence : Prioritize studies adhering to OECD guidelines or GLP standards. Use computational toxicology (QSAR models) to supplement limited empirical data .

Q. What advanced techniques enable trace analysis of this compound derivatives in complex matrices?

  • Workflow :

  • Extraction : Combine solid-phase microextraction (SPME) with molecularly imprinted polymers (MIPs) to isolate derivatives from biological fluids.
  • Detection : Use high-resolution LC-MS/MS with multiple reaction monitoring (MRM) for quantification. For example, a method achieved 0.1 ng/mL detection limits for amino acid derivatives by coupling ethyl chloroformate derivatization with ion-pairing chromatography .
    • Validation : Perform matrix-matched calibration and assess inter-day precision (<15% RSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.